molecular formula C10H9FO3 B6242473 methyl 4-fluoro-2-formyl-5-methylbenzoate CAS No. 2090255-91-5

methyl 4-fluoro-2-formyl-5-methylbenzoate

Cat. No.: B6242473
CAS No.: 2090255-91-5
M. Wt: 196.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-fluoro-2-formyl-5-methylbenzoate is an organic compound with the molecular formula C10H9FO3 It is a derivative of benzoic acid, featuring a fluorine atom, a formyl group, and a methyl ester group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-2-formyl-5-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-fluoro-2-formyl-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2-formyl-5-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-fluoro-2-carboxy-5-methylbenzoic acid.

    Reduction: Methyl 4-fluoro-2-hydroxymethyl-5-methylbenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-fluoro-2-formyl-5-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-2-formyl-5-methylbenzoate depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine atom and the formyl group, which can activate the benzene ring towards nucleophilic substitution. In biological systems, its interactions with molecular targets and pathways would depend on the specific functional groups and their ability to form hydrogen bonds or other interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluoro-5-formylbenzoate: Similar structure but with the formyl group in a different position.

    Methyl 4-fluoro-5-formyl-2-methylbenzoate: Similar structure with a different arrangement of substituents.

Uniqueness

Methyl 4-fluoro-2-formyl-5-methylbenzoate is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and potential applications. The presence of both a fluorine atom and a formyl group on the benzene ring makes it a versatile intermediate for various synthetic transformations.

Properties

CAS No.

2090255-91-5

Molecular Formula

C10H9FO3

Molecular Weight

196.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.